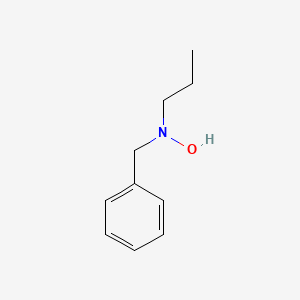![molecular formula C20H36O12 B12291596 [6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)
[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Octanoyl-Sucrose ist ein Sucroseester, genauer gesagt ein Octanoatester von Sucrose. Es ist eine biochemische Verbindung mit der Summenformel C20H36O12 und einer molaren Masse von 468,49 g/mol . Diese Verbindung ist bekannt für ihre oberflächenaktiven Eigenschaften und wird in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.
2. Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 6-Octanoyl-Sucrose erfolgt typischerweise durch Veresterung von Sucrose mit Octansäurechlorid. Der Prozess kann in zwei Hauptphasen unterteilt werden:
Phase 1: Sucrose wird unter Erwärmung mit Di(n-butyl)zinnoxid in Methanol umgesetzt.
Industrielle Produktionsmethoden: Die industrielle Produktion von 6-Octanoyl-Sucrose folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst die präzise Steuerung der Reaktionsbedingungen und Reinigungsschritte, um das gewünschte Produkt zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Octanoyl Sucrose typically involves the esterification of sucrose with octanoic acid chloride. The process can be divided into two main stages:
Stage 1: Sucrose is reacted with di(n-butyl)tin oxide in methanol under heating conditions.
Industrial Production Methods: Industrial production of 6-Octanoyl Sucrose follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and purification steps to obtain the desired product.
Analyse Chemischer Reaktionen
Reaktionstypen: 6-Octanoyl-Sucrose unterliegt verschiedenen chemischen Reaktionen, darunter:
Veresterung: Bildung von Estern durch Reaktion mit Carbonsäuren oder deren Derivaten.
Hydrolyse: Spaltung der Esterbindung in Gegenwart von Wasser oder wässriger Säure.
Oxidation und Reduktion: Obwohl weniger häufig, können diese Reaktionen die an das Sucrose-Molekül gebundenen funktionellen Gruppen modifizieren.
Häufige Reagenzien und Bedingungen:
Veresterung: Octansäurechlorid, Pyridin, N,N-Dimethylformamid.
Hydrolyse: Wässrige Säure oder Base.
Oxidation: Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Hauptprodukte, die gebildet werden:
Hydrolyse: Sucrose und Octansäure.
Veresterung: Verschiedene Sucroseester, abhängig von der verwendeten Carbonsäure.
Wissenschaftliche Forschungsanwendungen
6-Octanoyl-Sucrose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Tensid in verschiedenen chemischen Reaktionen und Prozessen eingesetzt.
Biologie: Wird in Studien verwendet, die Zellmembranen und Lipid-Interaktionen betreffen.
Medizin: Untersucht hinsichtlich seiner potenziellen antimikrobiellen und antimykotischen Eigenschaften.
Industrie: Wird bei der Formulierung von Detergenzien, Emulgatoren und anderen Tensid-basierten Produkten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Octanoyl-Sucrose beruht auf seinen tensidischen Eigenschaften, die es ihm ermöglichen, mit Lipidmembranen zu interagieren und mikrobielle Zellwände zu stören. Diese Störung führt zum Austreten von Zellinhalten und letztendlich zum Zelltod. Die Verbindung zielt auf die Lipiddoppelschicht von mikrobiellen Zellen ab, wodurch sie gegen eine Reihe von Mikroorganismen wirksam ist .
Ähnliche Verbindungen:
- Sucrose-Monolaurat
- Sucrose-Palmitat
- Sucrose-Stearat
Vergleich: 6-Octanoyl-Sucrose ist einzigartig aufgrund seiner spezifischen Fettsäurekettenlänge (Octanoat), die im Vergleich zu anderen Sucroseestern wie Sucrose-Monolaurat (mit einer Lauratkette) oder Sucrose-Palmitat (mit einer Palmitatkette) besondere tensidische Eigenschaften verleiht. Diese Unterschiede in der Kettenlänge und Struktur beeinflussen die Löslichkeit der Verbindung, die antimikrobielle Aktivität und die Anwendung in verschiedenen Bereichen .
Wirkmechanismus
The mechanism of action of 6-Octanoyl Sucrose involves its surfactant properties, which allow it to interact with lipid membranes and disrupt microbial cell walls. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of microbial cells, making it effective against a range of microorganisms .
Vergleich Mit ähnlichen Verbindungen
- Sucrose Monolaurate
- Sucrose Palmitate
- Sucrose Stearate
Comparison: 6-Octanoyl Sucrose is unique due to its specific fatty acid chain length (octanoate), which imparts distinct surfactant properties compared to other sucrose esters like sucrose monolaurate (with a laurate chain) or sucrose palmitate (with a palmitate chain). These differences in chain length and structure affect the compound’s solubility, antimicrobial activity, and application in various fields .
Eigenschaften
IUPAC Name |
[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-14(24)16(26)17(27)19(30-12)32-20(10-22)18(28)15(25)11(8-21)31-20/h11-12,14-19,21-22,24-28H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRKPJOHKUHAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)
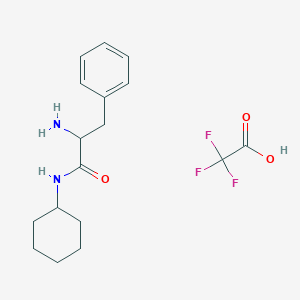
![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
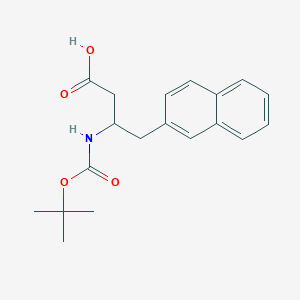


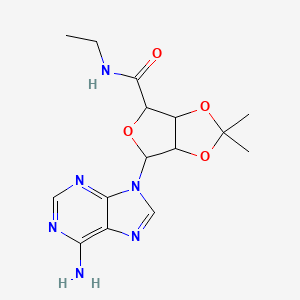
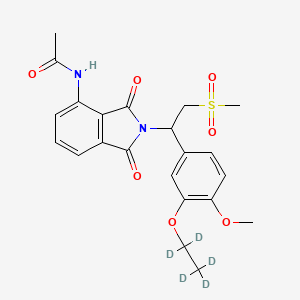
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)
![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)
